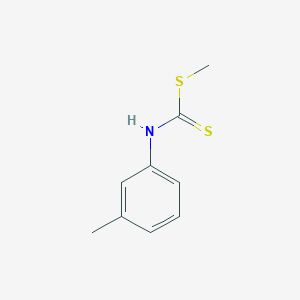

Methyl m-tolylcarbamodithioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis, spectroscopic, and crystallographic characterisation of a similar compound, O-methyl m-tolylcarbamothioate, are described in a study . The crystallographic study confirms the structure determined by spectroscopy and shows the presence of the thioamide tautomer .Molecular Structure Analysis

The molecular structure of O-methyl m-tolylcarbamothioate, a compound similar to Methyl m-tolylcarbamodithioate, has been studied . The crystallographic study shows the presence of the thioamide tautomer, a syn-disposition of the thione-S and thioamide-N-H atoms .Chemical Reactions Analysis

The chemical reactions of O-methyl m-tolylcarbamothioate have been studied . The study shows the presence of the thioamide tautomer, a syn-disposition of the thione-S and thioamide-N-H atoms .Scientific Research Applications

Methyl Farnesoate in Crustaceans

Methyl farnesoate (MF) is studied for its hormonal role in crustaceans, affecting molting, reproduction, and other physiological processes. This research exemplifies the exploration of methyl compounds in biological systems, potentially offering insights into similar studies involving Methyl m-tolylcarbamodithioate in various organisms (Nagaraju, 2007).

Methylglyoxal and Its Biological Implications

The study on methylglyoxal covers its chemistry, biochemistry, toxicology, and biological implications across different species. This research underscores the multifaceted roles of methyl compounds in cellular metabolism and their potential toxic effects, which could be relevant for understanding the impacts of this compound (Kalapos, 1999).

MALDI-TOF MS in Antibiotic Resistance Detection

MALDI-TOF Mass Spectrometry is employed for identifying antibiotic resistance mechanisms, demonstrating the application of advanced analytical techniques in microbiology. This method could potentially be adapted for research involving this compound, especially in studying its interactions with microbial systems (Hrabák, Chudáčková, & Walková, 2013).

Adsorption of Methylene Blue Using Low-cost Adsorbents

This review focuses on using low-cost adsorbents for removing methylene blue from solutions, showcasing the importance of adsorption processes in environmental science. Such methodologies could be relevant for studies on the removal or detoxification of this compound in environmental settings (Rafatullah, Sulaiman, Hashim, & Ahmad, 2010).

Properties

IUPAC Name |

methyl N-(3-methylphenyl)carbamodithioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS2/c1-7-4-3-5-8(6-7)10-9(11)12-2/h3-6H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBYDGHXROQKEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969552.png)

![1-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2969554.png)

![N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2969562.png)

![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole](/img/structure/B2969567.png)

![1-[(3R)-4-Benzyl-3-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2969568.png)

![N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/no-structure.png)